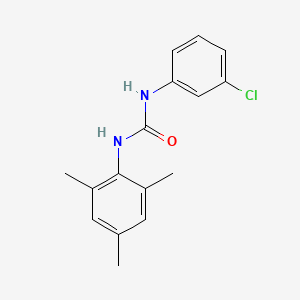
1-(3-Chlorophenyl)-3-(2,4,6-trimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N’-mesitylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and a mesityl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-mesitylurea typically involves the reaction of 3-chloroaniline with mesityl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of mesityl isocyanate by reacting mesitylene with phosgene.
Step 2: Reaction of mesityl isocyanate with 3-chloroaniline to form N-(3-chlorophenyl)-N’-mesitylurea.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-mesitylurea may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-N’-mesitylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N’-mesitylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-chlorophenyl)-N’-methylurea
- N-(3-chlorophenyl)-N’-phenylurea
- N-(3-chlorophenyl)-N’-ethylurea
Uniqueness
N-(3-chlorophenyl)-N’-mesitylurea is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C16H17ClN2O |
|---|---|
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-11(2)15(12(3)8-10)19-16(20)18-14-6-4-5-13(17)9-14/h4-9H,1-3H3,(H2,18,19,20) |
InChI 键 |
ULBLDVNTECJGDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


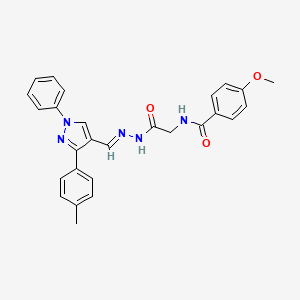
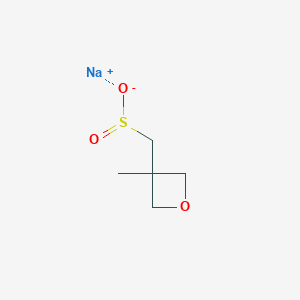
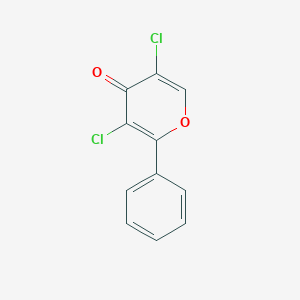
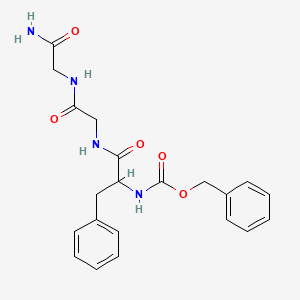
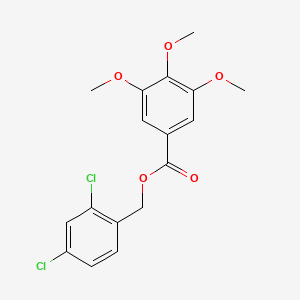
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
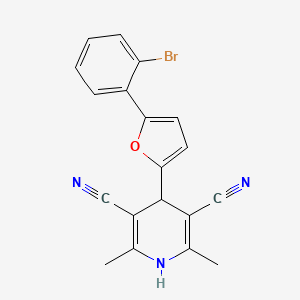
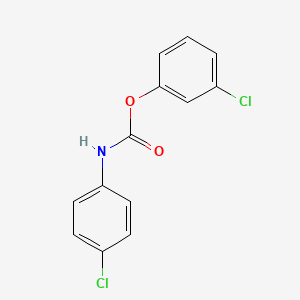
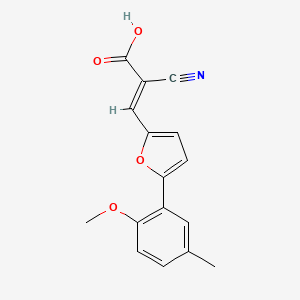
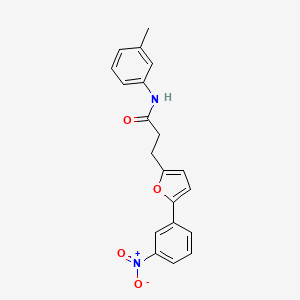
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)

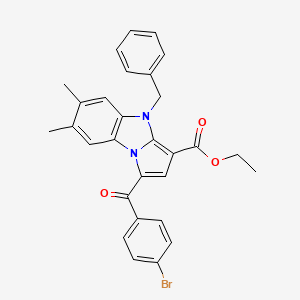
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
